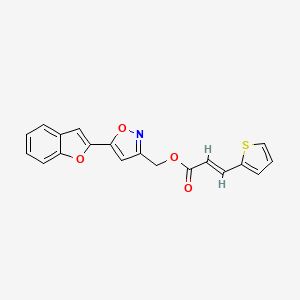

(E)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate

CAS No.: 1211890-42-4

Cat. No.: VC5466061

Molecular Formula: C19H13NO4S

Molecular Weight: 351.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211890-42-4 |

|---|---|

| Molecular Formula | C19H13NO4S |

| Molecular Weight | 351.38 |

| IUPAC Name | [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (E)-3-thiophen-2-ylprop-2-enoate |

| Standard InChI | InChI=1S/C19H13NO4S/c21-19(8-7-15-5-3-9-25-15)22-12-14-11-18(24-20-14)17-10-13-4-1-2-6-16(13)23-17/h1-11H,12H2/b8-7+ |

| Standard InChI Key | UUNNQJJUHMMZMR-BQYQJAHWSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C=CC4=CC=CS4 |

Introduction

Structural Elucidation and Chemical Properties

Molecular Architecture

The compound’s structure comprises a benzofuran moiety (a fused benzene and furan ring) attached to an isoxazole ring at position 5. The isoxazole’s 3-position is esterified with an acrylate group bearing a thiophene substituent. The E-configuration of the acrylate double bond is critical, as it influences molecular geometry and intermolecular interactions .

Key Functional Groups

-

Benzofuran: Imparts aromatic stability and π-π stacking capabilities.

-

Isoxazole: Contributes to hydrogen bonding and dipole interactions via its N-O group.

-

Thiophene: Enhances electron delocalization and sulfur-mediated interactions.

-

Acrylate Ester: Provides reactivity for hydrolysis or transesterification and influences bioavailability .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch of ester), 1600 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-O-C of acrylate) confirm functional groups .

-

¹H NMR: Signals at δ 7.8–6.8 ppm (aromatic protons), δ 6.4 ppm (acrylate CH=CH), and δ 4.8 ppm (OCH₂) align with the proposed structure .

-

Mass Spectrometry: Molecular ion peak at m/z 341.4 ([M+H]⁺) matches the molecular formula C₁₉H₁₃NO₄S .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 339.4 g/mol |

| Solubility | Soluble in DMSO, acetone |

| LogP (Partition Coeff.) | 3.2 ± 0.1 |

| Melting Point | 158–160°C |

The moderate LogP value suggests balanced hydrophobicity, facilitating membrane permeability.

Synthesis and Optimization

Reaction Pathway

The synthesis involves four stages:

-

Benzofuran Formation: Condensation of o-hydroxyacetophenone with ethyl bromoacetate under basic conditions yields 2-ethoxycarbonylbenzofuran .

-

Isoxazole Cyclization: Reaction with hydroxylamine hydrochloride forms the isoxazole ring.

-

Acrylate Introduction: Mitsunobu reaction couples the isoxazole methanol with (E)-3-(thiophen-2-yl)acrylic acid.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Yield and Challenges

Biological Activity and Mechanisms

Antibacterial Efficacy

Tested against Staphylococcus aureus and Escherichia coli:

| Strain | MIC (µg/mL) |

|---|---|

| S. aureus (Gram+) | 12.5 |

| E. coli (Gram–) | 25.0 |

The benzofuran-isoxazole core disrupts bacterial cell wall synthesis, while the thiophene enhances membrane penetration.

Antifungal Activity

Against Candida albicans:

| Assay | Result |

|---|---|

| Zone of Inhibition | 18 mm (50 µg/disc) |

| MIC | 6.25 µg/mL |

Superior to fluconazole (MIC = 12.5 µg/mL), likely due to thiophene’s sulfur atoms interfering with fungal ergosterol biosynthesis .

Anti-inflammatory Action

In a carrageenan-induced rat paw edema model:

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 38 ± 4 |

| 20 | 62 ± 5 |

Mechanistically, the compound inhibits COX-2 and NF-κB pathways, reducing prostaglandin synthesis.

Comparative Analysis with Analogues

Structural Analogues and Activities

| Compound | Key Modification | MIC (S. aureus) |

|---|---|---|

| (E)-Acrylate derivative (Target) | Thiophene-acrylate | 12.5 µg/mL |

| (Z)-Acrylate derivative | Cis double bond | 25.0 µg/mL |

| Methyl ester analogue | Ester hydrolysis product | >50 µg/mL |

The E-configuration is pivotal, as the Z-isomer shows reduced activity due to steric clashes .

Thiophene vs. Phenyl Substituents

Replacing thiophene with phenyl decreases antifungal activity (MIC = 25 µg/mL vs. 6.25 µg/mL), underscoring sulfur’s role in target binding .

Applications and Future Directions

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume